molecular formula C28H44O3 B584895 24,25-Dihydroxy Vitamin D2-d3 CAS No. 118584-50-2

24,25-Dihydroxy Vitamin D2-d3

Cat. No.: B584895
CAS No.: 118584-50-2
M. Wt: 431.675
InChI Key: BPEQZNMKGFTMQE-TYXRNSGASA-N
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Description

24,25-Dihydroxy Vitamin D2-d3 is a compound that belongs to the family of vitamin D metabolites. It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. This compound is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3, and plays a role in the metabolism and regulation of calcium and phosphate in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D2-d3 typically involves the hydroxylation of vitamin D2 or vitamin D3. One common method is the use of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which catalyzes the hydroxylation of 25-hydroxyvitamin D3 to form 24,25-dihydroxyvitamin D3 . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as chromatography to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: Reduction reactions can modify the hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups or other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions include various hydroxylated metabolites of vitamin D, which may have different biological activities and functions .

Scientific Research Applications

24,25-Dihydroxy Vitamin D2-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 24,25-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it influences the transcription of various genes involved in calcium and phosphate homeostasis. The compound also interacts with enzymes such as CYP24A1, which regulates its metabolism and activity .

Comparison with Similar Compounds

    1,25-Dihydroxyvitamin D3: The active form of vitamin D3, which has a higher affinity for VDR and more potent biological effects.

    25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, commonly measured to assess vitamin D status.

Uniqueness: 24,25-Dihydroxy Vitamin D2-d3 is unique in its role as a metabolite that is primarily involved in the regulation of vitamin D catabolism. Unlike 1,25-dihydroxyvitamin D3, which is the active hormonal form, 24,25-dihydroxyvitamin D3 is considered an inactive metabolite with potential regulatory functions .

Properties

IUPAC Name

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQZNMKGFTMQE-TYXRNSGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747686
Record name (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-50-2
Record name (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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